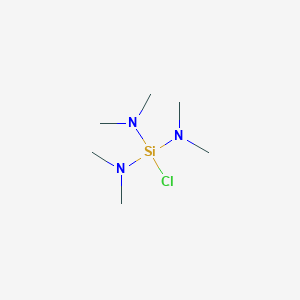![molecular formula C7H4BrN3O2 B079480 8-Bromo-6-nitroimidazo[1,2-a]pyridine CAS No. 957187-28-9](/img/structure/B79480.png)
8-Bromo-6-nitroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrN3O2 and a molecular weight of 242.03 g/mol . It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science . This compound is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 6th position on the imidazo[1,2-a]pyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine typically involves the bromination and nitration of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination of 6-nitroimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration processes. These methods are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 8-Bromo-6-aminoimidazo[1,2-a]pyridine.
Oxidation: Oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
8-Bromo-6-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the treatment of infectious diseases like tuberculosis.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Bromo-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions . The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Contains a chlorine atom instead of a nitro group, altering its chemical and biological properties.
8-Bromo-6-aminoimidazo[1,2-a]pyridine: Formed by the reduction of the nitro group, exhibiting different reactivity and biological activity.
Uniqueness
8-Bromo-6-nitroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-bromo-6-nitroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCACLYOLSQUCDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650053 |
Source


|
| Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957187-28-9 |
Source


|
| Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)






![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)

![5,12-Dihydro-5,12-[1,2]benzenonaphthacene](/img/structure/B79420.png)



